molecular formula C15H14N2 B188466 1,3-Diphenyl-4,5-dihydro-1H-pyrazole CAS No. 2538-52-5

1,3-Diphenyl-4,5-dihydro-1H-pyrazole

Cat. No. B188466
CAS RN: 2538-52-5
M. Wt: 222.28 g/mol
InChI Key: ZWCZPVMIHLKVLD-UHFFFAOYSA-N
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Description

1,3-Diphenyl-4,5-dihydro-1H-pyrazole is a chemical compound with the linear formula C15H14N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

The synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .

Scientific Research Applications

Structural Analysis

1,3-Diphenyl-4,5-dihydro-1H-pyrazole derivatives have been explored for their structural properties. For instance, a study reported the synthesis and crystal structure of a pyrazole derivative, noting the angles formed by the phenyl rings and the pyrazole ring, and the stabilizing intermolecular hydrogen bonds in the crystal structure (Kansız et al., 2018).

Vibrational Spectroscopy

Vibrational spectroscopy has been used to analyze pyrazole derivatives. A study focused on the FTIR and laser Raman spectra of such compounds, assigning all normal modes of vibrations, which is crucial for understanding their molecular behavior (Chithambarathanu et al., 2003).

Biological and Pharmacological Activities

Pyrazole derivatives are known for their significant biological and pharmacological activities. Research involving the synthesis of substituted pyrazoles showed moderate antibacterial and antioxidant activities, supported by density functional theory (DFT) and molecular docking analyses (Lynda, 2021).

Synthesis of Novel Derivatives

The synthesis of novel pyrazole derivatives, such as 4-indazolyl-1,3,4-trisubstituted pyrazole and isoxazoleyl derivatives, has been achieved through condensation reactions. These syntheses contribute to expanding the range of pyrazole-based compounds for various applications (Hote & Lokhande, 2014).

Optoelectronic Applications

Novel heterocyclic compounds involving this compound have been synthesized for opto-electronic applications. Their properties such as thermal stability, surface morphology, and optical behavior like blue and green emissions have been thoroughly investigated, indicating potential in opto-electronics (Ramkumar & Kannan, 2015).

Corrosion Inhibition

Pyrazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Studies have shown that these compounds can significantly inhibit corrosion in metals, providing insights into their practical applications in material science and engineering (Ouici et al., 2016).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of specific pyrazole derivatives have been explored, indicating their potential in pharmaceutical and health-related fields. The effectiveness of these compounds against bacteria and their radical scavenging activities have been particularly noted (Umesha et al., 2009).

Mechanism of Action

While the specific mechanism of action for 1,3-Diphenyl-4,5-dihydro-1H-pyrazole is not mentioned in the search results, it’s worth noting that pyrazole derivatives have been used in certain antidepressants, antihypertensive drug molecules, and anti-arrhythmic. They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory .

Safety and Hazards

While specific safety and hazard information for 1,3-Diphenyl-4,5-dihydro-1H-pyrazole is not available, it’s important to always follow safe industrial hygiene practices and wear proper protective equipment when handling this compound .

Future Directions

The future directions of 1,3-Diphenyl-4,5-dihydro-1H-pyrazole and its derivatives could involve further exploration of their applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their applications in high-tech fields have been developed by leaps and bounds .

properties

IUPAC Name

2,5-diphenyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-3-7-13(8-4-1)15-11-12-17(16-15)14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCZPVMIHLKVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307031
Record name 1,3-Diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806326
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

2538-52-5
Record name 1,3-Diphenyl-2-pyrazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2538-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diphenyl-2-pyrazoline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Diphenyl-2-pyrazoline
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Record name 1,3-Diphenyl-4,5-dihydro-1H-pyrazole
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Record name 1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential anti-infective properties of 1,3-diphenyl-4,5-dihydro-1H-pyrazole derivatives?

A1: Research suggests that certain derivatives of this compound exhibit promising anti-inflammatory and antimicrobial activities. [] Specifically, in-vitro and in-vivo studies demonstrated that some compounds within this class showed significant inhibition of bacterial and fungal strains, comparable to standard treatments like gatifloxacin and clotrimazole. [] Additionally, certain derivatives effectively reduced paw edema in a carrageenan-induced inflammation model, suggesting potential as anti-inflammatory agents. [] These findings highlight the potential of these compounds as leads for developing novel anti-infective therapies.

Q2: How does the structure of this compound relate to its observed biological activity?

A2: While the provided research doesn't delve deep into a comprehensive structure-activity relationship (SAR) analysis, it does highlight the impact of substituents on the pyrazoline ring. [] For example, the presence of specific substituents, such as a phenolic group or a chlorine atom at particular positions on the pyrazoline core, significantly influenced both the anti-inflammatory and antimicrobial activity. [] These findings emphasize the importance of further exploring the SAR of this class of compounds to optimize their potency and selectivity for specific targets.

Q3: How is computational chemistry being used to investigate this compound derivatives?

A3: Computational tools like Density Functional Theory (DFT) play a crucial role in understanding the structural properties and behavior of this compound derivatives. [] Researchers utilize DFT calculations to optimize the geometry of these molecules, analyze their electronic structures, and investigate their interactions with solvents. [] These theoretical insights complement experimental spectroscopic data, providing a deeper understanding of their chemical behavior. Furthermore, molecular docking studies, another computational approach, can be used to predict the binding interactions of these compounds with specific enzymes involved in inflammatory and microbial pathways. [] This computational approach can guide the design of more effective and targeted anti-infective agents.

Q4: What are the potential applications of this compound derivatives beyond anti-infective therapy?

A4: Beyond their potential in treating infections and inflammation, this compound derivatives have shown promise as corrosion inhibitors for metal surfaces. [] Specifically, electrochemical studies demonstrated their effectiveness in protecting copper from degradation in a saline solution. [] This finding highlights the versatility of this chemical scaffold and its potential applications in diverse fields, including material science.

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